molecular formula C8H8FNS B6611663 2-(3-fluorophenyl)ethanethioamide CAS No. 834861-71-1

2-(3-fluorophenyl)ethanethioamide

Cat. No.: B6611663
CAS No.: 834861-71-1
M. Wt: 169.22 g/mol
InChI Key: OIQNCQCTDHBVNX-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)ethanethioamide is an organic compound with the molecular formula C8H8FNS. It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an ethanethioamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Fluorophenyl)ethanethioamide can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzyl chloride with thiourea under basic conditions to yield the desired product. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Fluorophenyl)ethanethioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)ethanethioamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenyl)ethanethioamide
  • 2-(4-Fluorophenyl)ethanethioamide
  • 2-(3-Chloro-5-fluorophenyl)ethanethioamide

Uniqueness

2-(3-Fluorophenyl)ethanethioamide is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .

Properties

IUPAC Name

2-(3-fluorophenyl)ethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNS/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQNCQCTDHBVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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